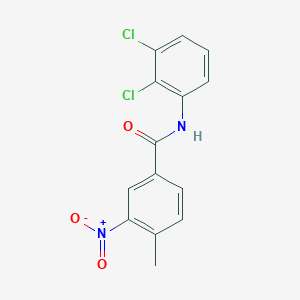

![molecular formula C14H22N4O2 B5508201 1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone](/img/structure/B5508201.png)

1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including condensation reactions, chlorination, nucleophilic substitution, and cyclization. For instance, derivatives of morpholine and pyrimidine have been synthesized through various methods, demonstrating the versatility and complexity of approaches needed to create these compounds. One method involved a rapid and green synthetic approach, establishing a compound through steps like condensation, chlorination, and nucleophilic substitution with an overall yield of 43% (Lei et al., 2017).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, has confirmed the structures of various derivatives, showing significant electronic polarization within the pyrimidine components. The compounds often exhibit strong intramolecular N-H...O hydrogen bonds, which are crucial for their stability and reactivity. For example, the analysis of hydrogen-bonded sheet structures in neutral, anionic, and hydrated morpholin-4-yl substituted pyrimidines revealed the importance of electronic polarization and intramolecular hydrogen bonding (Orozco et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of such compounds includes a range of reactions such as cycloadditions, nucleophilic substitutions, and oxidative transformations. These reactions lead to various derivatives with potential biological activities. For example, the [4+2] cycloaddition reactions of 4-(N-allyl-N-aryl)amino-1,3-diaza-1,3-butadienes with vinyl-, isopropenyl- and chloroketenes have been explored to yield novel pyrimidinone/fused pyrimidinone derivatives (Sharma & Mahajan, 1997).

Wissenschaftliche Forschungsanwendungen

PET Imaging Agent for Parkinson's Disease

1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone has been explored as a potential PET (Positron Emission Tomography) imaging agent for Parkinson's disease. A study by Wang et al. (2017) synthesized a compound, [11C]HG-10-102-01, using this chemical as a reference standard. The synthesized tracer showed high radiochemical yield and purity, suggesting its applicability in imaging LRRK2 enzyme activity related to Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).

Synthesis of Dihydropyrimidinone Derivatives

Bhat et al. (2018) detailed the synthesis of novel dihydropyrimidinone derivatives containing the morpholine moiety, where enaminones were synthesized by refluxing 1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone with dimethylformamide dimethylacetal. These derivatives were synthesized efficiently and could have implications in various biological activities (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Microwave Assisted Synthesis and Antibacterial Activity

Merugu, Ramesh, and Sreenivasulu (2010) conducted a study on the microwave-assisted synthesis of novel pyrimidines and thiazolidinones using 1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone. These new compounds were screened for their antibacterial activity, indicating potential applications in antimicrobial therapy (Merugu, Ramesh, & Sreenivasulu, 2010).

Mannich Reaction in Synthesis

Aljohani et al. (2019) developed an efficient microwave-assisted synthetic route for Mannich bases from 4-hydroxyacetophenone and secondary amines, where compounds including 1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone were characterized by various spectroscopic methods. This method provides an alternative approach for the synthesis of mono- and disubstituted Mannich bases (Aljohani, Said, Lentz, Basar, Albar, Alraqa, & Ali, 2019).

Eigenschaften

IUPAC Name |

1-[4-methyl-2-(3-morpholin-4-ylpropylamino)pyrimidin-5-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-11-13(12(2)19)10-16-14(17-11)15-4-3-5-18-6-8-20-9-7-18/h10H,3-9H2,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBQANHKYAETLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)C)NCCCN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4-Methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5508123.png)

![3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5508136.png)

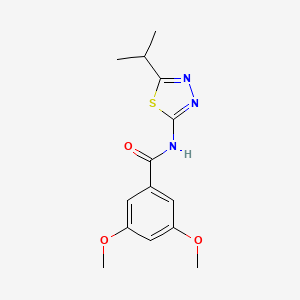

![3-(4-methyl-1,3-thiazol-5-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5508149.png)

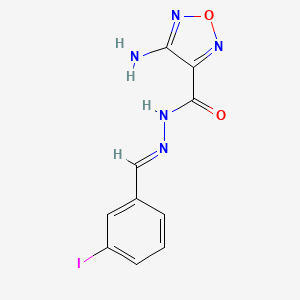

![(3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5508175.png)

![5-(4-methoxyphenyl)-4-[(4-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5508183.png)

![N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B5508188.png)

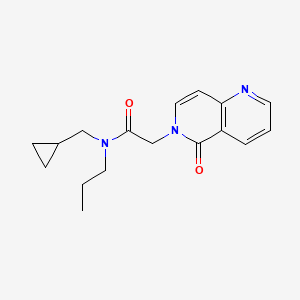

![1-cyclopentyl-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5508190.png)

![3-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5508203.png)

![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)-N-(2-methylphenyl)benzamide](/img/structure/B5508216.png)

![4-(tert-butylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5508219.png)